Enhanced Polymer Molecular Weight vs. 2,5-Bis(trimethylstannyl)thiophene in Nonstoichiometric Stille Polycondensation
In nonstoichiometric Stille coupling polycondensations, 2,5-bis(tributylstannyl)thiophene enables the synthesis of high-molecular-weight polymers, whereas the trimethylstannyl analog (2,5-bis(trimethylstannyl)thiophene) typically yields lower molecular weights. For example, a study using 2,5-bis(trimethylstannyl)thiophene with an ester-functionalized dibromo monomer achieved an Mn of only 16,800 [1]. In contrast, polymers synthesized with 2,5-bis(tributylstannyl)thiophene can achieve Mn values in the range of 10.0-45.0 kDa [2], with specific examples reaching up to 45.0 kDa [2]. This difference is attributed to the slower, more controlled transmetalation of the tributylstannyl group, which suppresses undesired homocoupling side reactions [3].
| Evidence Dimension | Number-average molecular weight (Mn) of resulting π-conjugated polymers |
|---|---|
| Target Compound Data | Mn up to 45.0 kDa (range: 10.0-45.0 kDa) |
| Comparator Or Baseline | 2,5-bis(trimethylstannyl)thiophene: Mn = 16,800 |
| Quantified Difference | Up to 2.7-fold increase in Mn |
| Conditions | Nonstoichiometric Stille coupling polycondensation with various dibromo monomers |
Why This Matters
Higher molecular weight polymers exhibit superior charge transport properties and mechanical integrity, making this compound essential for high-performance organic electronic devices like OFETs and OPVs.
- [1] Terayama, K., Liu, C.-W., & Higashihara, T. (n.d.). Stoichiometry-independent Migita-Kosugi-Stille coupling polycondensation using 2,5-bis(trimethylstannyl)thiophene. Retrieved from https://www.socolar.com View Source
- [2] ScienceGate. (n.d.). Conjugated copolymers: Latest Research Papers. Retrieved from https://www.sciencegate.app View Source
- [3] Tsai, C.-H., Chirdon, D. N., Maurer, A. B., et al. (2013). Synthesis of Thiophene 1,1-Dioxides and Tuning Their Optoelectronic Properties. Organic Letters, 15(20), 5230-5233. View Source
